

GSK9311 HEK293 NanoLuc BRPF1 interaction inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: GSK9311

Cat. No.: S529519

[Get Quote](#)

Quantitative Data Comparison

The table below summarizes the key experimental data for **GSK9311** and its active analog, GSK6853, from the search results.

Property	GSK9311 (Negative Control)	GSK6853 (Active Probe)
Cellular Target Engagement (NanoBRET) IC₅₀	3.7 μM (in HEK293 cells) [1]	20 nM [1] [2]
Ligand Competition Binding (TR-FRET) pIC₅₀	6.0 [1] [3] [4]	8.1 [1]
BROMOscan Binding Assay (K_D)	Information not present in search results	0.3 nM [2]
In vitro Potency (TR-FRET) IC₅₀	Information not present in search results	8 nM [2]
Fold Reduction in Potency	125- to 185-fold less potent than GSK6853 [1]	-

Property	GSK9311 (Negative Control)	GSK6853 (Active Probe)
Recommended Max. Cellular Concentration	Information not present in search results	1 μM [2]

Experimental Protocol for Cellular Target Engagement

The core data for **GSK9311**'s inhibitory activity comes from a **NanoLuc-BRPF1 bromodomain interaction assay with Histone H3.3 in HEK293 cells** [1]. This is a cellular target engagement assay that measures the compound's ability to disrupt the interaction between the BRPF1 bromodomain and its natural histone ligand in a live-cell context.

- **Assay Principle:** The method likely utilizes **NanoBiT** or **NanoBRET** technology. In such setups, the BRPF1 bromodomain is tagged with a NanoLuc luciferase, while the histone H3.3 is tagged with a HaloTag. When the BRPF1 bromodomain binds to the acetylated histone, the tags are in close proximity, allowing for energy transfer (BRET) or luciferase complementation. An inhibitor that disrupts this interaction leads to a loss of the signal.
- **Workflow:**
 - **Cell Culture:** HEK293 cells are transfected with plasmids expressing the BRPF1-NanoLuc and HaloTag-H3.3 fusion proteins.
 - **Compound Treatment:** Cells are treated with a range of concentrations of **GSK9311**, GSK6853, or a control (e.g., DMSO).
 - **Signal Detection:** After an incubation period, a luciferase substrate is added. The emitted luminescence signal is measured.
 - **Data Analysis:** The IC_{50} value (the concentration at which the inhibitor reduces the signal by 50%) is calculated from the dose-response curve.

The following diagram illustrates the logical relationship and experimental workflow of this assay:

NanoLuc BRPF1 Interaction Assay

Assay Principle

Experimental Workflow

Fuse BRPF1 with NanoLuc and Histone H3.3 with HaloTag

Transfert HEK293 cells with fusion constructs

Luminescence signal indicates protein interaction

Treat with compound (GSK9311 or GSK6853)

Inhibitor disrupts interaction and reduces signal

Add luciferase substrate and measure luminescence

Calculate IC₅₀ from dose-response curve

Click to download full resolution via product page

Key Insights for Researchers

- Specific Role of GSK9311:** GSK9311 was developed as a **negative control** for the active probe GSK6853 [1] [3]. Its primary value in research is to help confirm that the observed phenotypic effects of GSK6853 are due to **on-target BRPF1 bromodomain inhibition** and not off-target effects. The ~185-fold difference in cellular potency provides a wide window for such control experiments [1].
- Structural Basis for Reduced Potency:** The search results indicate that the key structural difference is the **alkylation of the 5-amide** in **GSK9311** compared to GSK6853 [1] [3]. This modification is responsible for its drastically reduced potency, making it an ideal matched negative control.

- **Usage Recommendation:** When using these probes in cell-based assays, it is advised to use GSK6853 at a concentration **no higher than 1 μ M** to minimize the chance of off-target effects [2]. The use of **GSK9311** at an equivalently high concentration can help rule out non-specific activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. = 98 HPLC 1923851-49-3 GSK 9311 [sigmaaldrich.com]
2. GSK6853 A chemical probe for BRPF1 [thesgc.org]
3. GSK9311 | BRPF Bromodomain Inhibitor [medchemexpress.com]
4. | Epigenetic Reader Domain | TargetMol GSK 9311 [targetmol.com]

To cite this document: Smolecule. [GSK9311 HEK293 NanoLuc BRPF1 interaction inhibition].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b529519#gsk9311-hek293-nanoluc-brpf1-interaction-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com